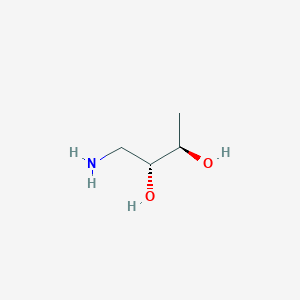

(2R,3R)-1-Aminobutane-2,3-diol

Description

(2R,3R)-1-Aminobutane-2,3-diol is a chiral amino alcohol with the molecular formula C₄H₁₁NO₂ and a molecular weight of 105.14 g/mol. It is characterized by two hydroxyl groups and a primary amine group positioned on a four-carbon chain. This compound’s stereochemistry—(2R,3R)—is critical to its biological and chemical interactions. Conflicting CAS numbers are reported for this compound (3228-51-1 in vs. 1432491-99-0 in ), which may indicate registration discrepancies or isomer-specific identifiers. Its physical properties include an oily appearance (), and safety data highlight hazards such as skin/eye irritation (H315-H319) .

Properties

CAS No. |

651734-94-0 |

|---|---|

Molecular Formula |

C4H11NO2 |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

(2R,3R)-1-aminobutane-2,3-diol |

InChI |

InChI=1S/C4H11NO2/c1-3(6)4(7)2-5/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1 |

InChI Key |

BSLCSFCXSUCFQN-QWWZWVQMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](CN)O)O |

Canonical SMILES |

CC(C(CN)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (2S,3R)-2-Aminobutane-1,3-diol

This stereoisomer (CAS 44520-54-9) shares the same molecular formula but differs in configuration at C2. Known as D-allo-threoninol, it is used in peptide synthesis and enzyme inhibition studies. The stereochemical divergence leads to distinct biological activities; for example, (2S,3R)-isomers may exhibit different binding affinities to chiral receptors compared to the (2R,3R)-form .

Amino Diol Derivatives with Extended Carbon Chains

- (2R,3R)-1-Cyclododecylamino-pent-4-ene-2,3-diol (219): Synthesized from methyl glycosides and cyclododecylamine, this derivative features a 12-membered cycloalkyl group. Its melting point (21°C) and solubility differ significantly from the simpler (2R,3R)-1-aminobutane-2,3-diol, likely due to increased hydrophobicity from the cyclododecyl substituent .

- (2R,3R)-1-Di-n-butylamino-pent-4-ene-2,3-diol (221): The di-n-butylamino group enhances lipophilicity, making this compound suitable for membrane permeability studies. Its lower yield (22%) compared to cyclododecyl derivatives (37%) suggests steric challenges during synthesis .

Non-Amino Diol Analogues

- (2R,3R)-Butane-2,3-diol: A precursor to the target compound, this diol lacks the amine group. It is naturally occurring in wines and contributes to fermentation profiles. Its volatility and lack of amine functionality limit its utility in pharmaceutical synthesis compared to amino diols .

- 2,3-Diphenylbutane-2,3-diol (1): This aryl-substituted diol is used in polymer chemistry for end-group analysis. The phenyl groups confer rigidity and influence crystallinity, contrasting sharply with the flexible, polar nature of this compound .

Bicyclic Diol Derivatives

- (2R,3R)-DMMBHD: A bicyclic monoterpenoid diol with a rigid heptane backbone. Its structure enables applications in asymmetric catalysis and natural product synthesis, but the complex ring system complicates synthetic accessibility compared to linear amino diols .

Comparative Data Table

Notes on Discrepancies and Limitations

- CAS Number Conflicts: The dual CAS entries for this compound (3228-51-1 vs. 1432491-99-0) require clarification, possibly reflecting vendor-specific registrations or isomer misassignment .

- Data Gaps : Boiling points and detailed solubility data for the target compound are unavailable, limiting industrial scalability assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.